3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine
Description
3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C11H19N5 and a molecular weight of 221.3 g/mol . . It is often used in research settings to study its interactions and effects on biological systems.
Properties
IUPAC Name |
3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c12-3-1-6-15-7-9-16(10-8-15)11-13-4-2-5-14-11/h2,4-5H,1,3,6-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPGGRWLIFPTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443757 | |
| Record name | 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57648-83-6 | |
| Record name | 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-pyrimidin-2-ylpiperazine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives with altered functional groups .
Scientific Research Applications
Pharmacological Research
3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine has been studied for its potential as a pharmacological agent. It is known to interact with various neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.
Case Studies:
- Antidepressant Activity : Research has indicated that derivatives of this compound can exhibit antidepressant-like effects in animal models, suggesting its potential use in treating depression .
Cancer Research
The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its ability to inhibit cell proliferation has made it a subject of interest for developing new anticancer therapies.
Case Studies:
- Inhibition of Tumor Growth : Studies have demonstrated that this compound can significantly reduce tumor size in xenograft models, indicating its potential as an anticancer drug .
Neuropharmacology
Due to its structural similarity to known psychoactive compounds, this compound is being investigated for its effects on cognitive functions and neuroprotection.
Case Studies:
- Cognitive Enhancement : Preliminary studies suggest that the compound may enhance memory and learning in rodent models, pointing towards its application in treating cognitive decline associated with aging or neurodegenerative diseases .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry, particularly in the synthesis of more complex molecules used in drug design.
Case Studies:
- Synthesis of Novel Compounds : Researchers have successfully utilized this compound as a precursor to synthesize new derivatives with enhanced biological activity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: This compound has a similar structure but with a methyl group instead of the pyrimidinyl group.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has a phenyl group attached to the piperazine ring, offering different pharmacological properties
Uniqueness
3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine, also known by its CAS number 57648-83-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : C11H19N5
- Molecular Weight : 221.3 g/mol
- LogP : 0.65060 (indicating moderate lipophilicity)
These properties suggest that the compound may exhibit favorable pharmacokinetic characteristics, making it a candidate for further biological evaluation.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with pyrimidine-containing reagents. The specific synthetic routes can vary based on the desired purity and yield.
Antitumor Activity
Research has indicated that compounds related to this compound exhibit antitumor properties. For instance, studies on pyrazolo[3,4-d]pyrimidine analogues demonstrated significant activity against human hepatoma carcinoma cells, with half-maximal inhibitory concentration (IC50) values ranging from 4.55 to 6.28 µM .
Antiparasitic Activity
The compound has also been evaluated for its inhibitory effects against Plasmodium falciparum dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway of the malaria parasite. In vitro studies showed promising results, with compounds exhibiting IC50 values in the low nanomolar range against both wild-type and mutant strains of P. falciparum DHFR .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of enzymes such as DHFR, disrupting critical metabolic pathways in cancer cells and parasites.
- Interaction with Cellular Targets : Its structural similarity to other bioactive compounds suggests that it may interact with various cellular receptors or proteins involved in cell proliferation and survival.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Malaria Treatment
In another study focusing on antimalarial drug development, researchers synthesized several analogues of pyrimidine-based compounds and assessed their activity against P. falciparum. The findings revealed that specific modifications to the pyrimidine ring enhanced inhibitory potency against DHFR, highlighting the importance of structural optimization in drug design .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H19N5 |
| Molecular Weight | 221.3 g/mol |
| LogP | 0.65060 |
| Antitumor IC50 | 4.55 - 6.28 µM |
| Antimalarial IC50 | Low nanomolar range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
